

Application Note and Protocol: Preparation of 50x TAE Buffer Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAE buffer

Cat. No.: B1178566

[Get Quote](#)

Introduction

TAE (Tris-acetate-EDTA) buffer is a widely used buffer in molecular biology, primarily for agarose gel electrophoresis of nucleic acids.[1] Its primary function is to maintain a stable pH during the electrophoresis run, which is crucial for the proper migration and separation of DNA and RNA fragments. The 50x concentrated stock solution is convenient for storage and can be easily diluted to a 1x working concentration for daily use.[2][3] This document provides a detailed protocol for the preparation of a 1-liter 50x **TAE buffer** stock solution, along with quality control and storage guidelines.

Materials and Reagents

Reagent	Grade
Tris(hydroxymethyl)aminomethane (Tris base)	Molecular Biology Grade
Glacial Acetic Acid	ACS Grade or higher
Ethylenediaminetetraacetic acid (EDTA) disodium salt, dihydrate	Molecular Biology Grade
Deionized (DI) or Milli-Q Water	RNase-free for RNA applications

Equipment

- Analytical balance
- Graduated cylinders
- 1-liter beaker or flask
- Magnetic stirrer and stir bar
- pH meter (optional)
- 1-liter Duran bottle or other suitable storage container

Quantitative Data Summary

The following table summarizes the required quantities of each reagent for preparing 1 liter of 50x **TAE buffer** stock solution and the final molar concentrations in both the 50x stock and the 1x working solution.

Reagent	Quantity for 1L of 50x Stock	Molar Concentration in 50x Stock	Molar Concentration in 1x Working Solution
Tris base	242 g	2 M	40 mM
Glacial Acetic Acid	57.1 mL	1 M	20 mM
EDTA (disodium salt, dihydrate)	18.6 g (for 1mM final EDTA) or 100ml of 0.5M EDTA solution (pH 8.0)	0.05 M	1 mM
Deionized Water	To a final volume of 1 L	N/A	N/A

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing 1 liter of 50x **TAE buffer** stock solution.

1. Preparation of Reagents:

- Ensure all glassware is clean and free of contaminants. For RNA-related applications, treat glassware with RNase decontamination solution.
- Use high-quality deionized or Milli-Q water. If the buffer will be used for RNA electrophoresis, use RNase-free water.[4]

2. Dissolving Tris Base:

- Add approximately 700-800 mL of deionized water to a 1-liter beaker.
- Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
- Weigh out 242 g of Tris base and slowly add it to the water while stirring. Continue stirring until the Tris base is completely dissolved.[2] This may take a few minutes.

3. Adding Acetic Acid and EDTA:

- Carefully measure 57.1 mL of glacial acetic acid and add it to the Tris solution. Caution: Glacial acetic acid is corrosive; handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
- Add 100 mL of 0.5 M EDTA solution (pH 8.0) to the beaker.[2][5] Alternatively, 18.6 g of EDTA disodium salt, dihydrate can be added directly, though it may require more time to dissolve. [4][6]

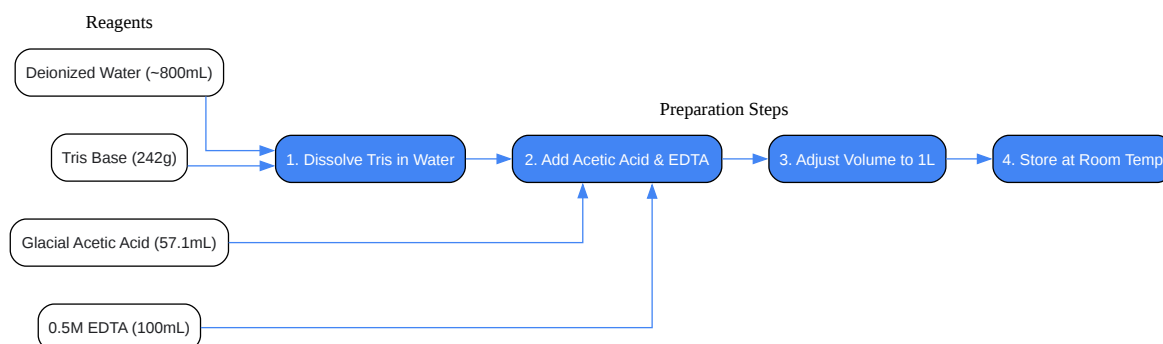
4. Final Volume Adjustment and pH Check:

- Once all components are fully dissolved, transfer the solution to a 1-liter graduated cylinder.
- Add deionized water to bring the final volume to 1 liter.
- The pH of the 50x **TAE buffer** solution should be approximately 8.3-8.5.[1][7] Adjustment is typically not necessary if the reagents are weighed and measured correctly.[4]

5. Storage:

- Transfer the final solution to a labeled, sterile, and sealed container.
- The 50x **TAE buffer** stock solution can be stored at room temperature.[4]

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for preparing 50x **TAE buffer**.

Quality Control

- **pH Measurement:** The pH of a 1x working solution should be between 8.0 and 8.5.
- **Visual Inspection:** The 50x stock solution should be clear and colorless. If the solution becomes cloudy or a precipitate forms, it should be warmed to 37°C and stirred to redissolve the precipitate before use.^[4] If the precipitate does not dissolve, the buffer should be discarded.
- **Performance Testing:** The buffer's performance can be validated by running a standard DNA ladder on an agarose gel and checking for sharp, well-resolved bands.

Application: Dilution to 1x Working Solution

To prepare a 1-liter 1x TAE working solution, combine 20 mL of the 50x **TAE buffer** stock solution with 980 mL of deionized water.^[2] Mix thoroughly before use. This 1x solution is used

for both gel preparation and as the running buffer in the electrophoresis apparatus.

Conclusion

This protocol provides a reliable method for the preparation of a 50x **TAE buffer** stock solution. Adherence to these guidelines will ensure a consistent and high-quality buffer for reproducible results in nucleic acid electrophoresis. Proper storage and quality control are essential for maintaining the buffer's performance over time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. toptipbio.com [toptipbio.com]
- 3. TAE Buffer, Tris-Acetate-EDTA, 50X Solution, Electrophoresis, Fisher BioReagents 500 mL | Buy Online | Fisher Scientific [fishersci.com]
- 4. gatescientific.com [gatescientific.com]
- 5. TAE and TBE Running Buffers Recipe & Video [merckmillipore.com]
- 6. usbio.net [usbio.net]
- 7. TAE Buffer - 2009.igem.org [2009.igem.org]
- To cite this document: BenchChem. [Application Note and Protocol: Preparation of 50x TAE Buffer Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178566#how-to-prepare-50x-tae-buffer-stock-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com